molecular formula C8H7ClO4S B1294870 Methyl 2-(chlorosulfonyl)benzoate CAS No. 26638-43-7

Methyl 2-(chlorosulfonyl)benzoate

Cat. No.: B1294870
CAS No.: 26638-43-7
M. Wt: 234.66 g/mol
InChI Key: HUNUAFNLLYVTQD-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H7ClO4S. It is a white to beige or pink crystalline powder that is sensitive to moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-(chlorosulfonyl)benzoate typically involves a diazotization reaction followed by a sulfonylation reaction. The process begins with the diazotization of anthranilic acid to form a diazonium salt. This intermediate is then treated with sulfur dioxide and chlorine to yield the desired product .

Industrial Production Methods

In industrial settings, the preparation method is optimized for higher yields and purity. The use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant enhances the reaction efficiency. This method promotes the rapid conversion of the sulfonic acid intermediate into sulfonyl chloride, thereby improving the overall yield and reducing impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles.

    Hydrolysis: Reacts with water to form the corresponding sulfonic acid.

    Reduction: Can be reduced to form sulfonamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

    Hydrolysis: Requires water or aqueous solutions, often at elevated temperatures.

    Reduction: Utilizes reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Produces sulfonamide or sulfonate esters.

    Hydrolysis: Yields sulfonic acids.

    Reduction: Forms sulfonamide derivatives.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-sulfobenzoate
  • Methyl 2-sulfonylbenzoate
  • Methyl 2-chlorobenzoate

Uniqueness

Methyl 2-(chlorosulfonyl)benzoate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in the synthesis of sulfonyl-containing compounds .

Properties

IUPAC Name

methyl 2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNUAFNLLYVTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067228
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-43-7
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26638-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 2-(chlorosulfonyl)benzoate
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Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
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Record name methyl 2-(chlorosulfonyl)benzoate
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Record name METHYL 2-(CHLOROSULFONYL)BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of continuous-flow synthesis for producing methyl 2-(chlorosulfonyl)benzoate, as described in the research?

A1: The research highlights that continuous-flow diazotization of methyl 2-aminobenzoate in a flow reactor significantly reduces unwanted side reactions, particularly hydrolysis, even with high hydrochloric acid concentrations []. This method also allows for a higher throughput, reaching an impressive 18.45 kg/h of diazonium salt solution, demonstrating its potential for large-scale production [].

Q2: What is the significance of using this compound in the synthesis of tribenuron-methyl?

A2: Tribenuron-methyl, a widely used sulfonylurea herbicide, can be synthesized using this compound as a starting material []. This specific route, employing this compound and sodium cyanate, is considered advantageous in terms of yield, product quality, cost-effectiveness, safety, and environmental impact compared to alternative synthesis methods [].

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